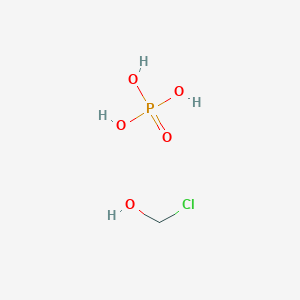![molecular formula C10H16ClN3O5S B14640121 N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid CAS No. 56331-34-1](/img/structure/B14640121.png)
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an amino group, a chloroaniline moiety, and an acetamide group, all of which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-amino-2-chloroanilino)ethyl]acetamide typically involves the reaction of 4-amino-2-chloroaniline with ethyl acetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with sulfuric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and improve the efficiency of the process. Purification steps, such as crystallization or distillation, are employed to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, aniline derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which N-[2-(4-amino-2-chloroanilino)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. The amino and chloro groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and viability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chloro-2-nitroanilino)ethylacetamide
- N-(4-amino-2-bromoanilino)ethylacetamide
- N-(4-amino-2-chloroanilino)propionamide
Uniqueness
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity in its interactions with biological targets.
Eigenschaften
CAS-Nummer |
56331-34-1 |
|---|---|
Molekularformel |
C10H16ClN3O5S |
Molekulargewicht |
325.77 g/mol |
IUPAC-Name |
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid |
InChI |
InChI=1S/C10H14ClN3O.H2O4S/c1-7(15)13-4-5-14-10-3-2-8(12)6-9(10)11;1-5(2,3)4/h2-3,6,14H,4-5,12H2,1H3,(H,13,15);(H2,1,2,3,4) |
InChI-Schlüssel |
NLPJHKPGWSDFME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCNC1=C(C=C(C=C1)N)Cl.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
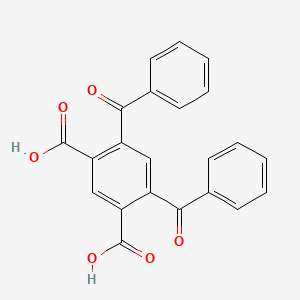
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)
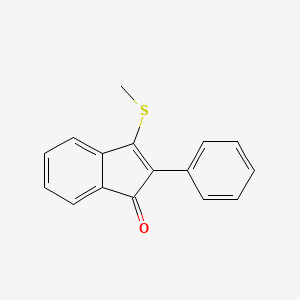
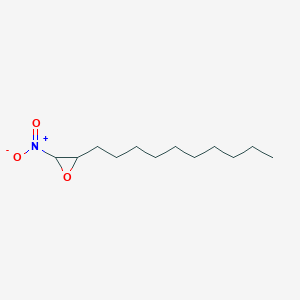

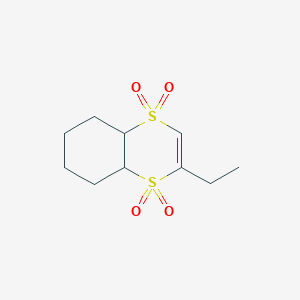
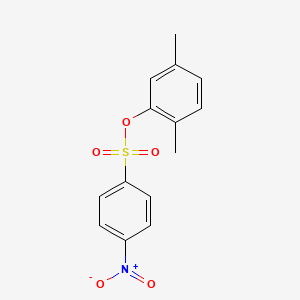
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)


